molecular formula C21H26N2O4 B319617 2-(3-methylphenoxy)-N-(3-{[(3-methylphenoxy)acetyl]amino}propyl)acetamide

2-(3-methylphenoxy)-N-(3-{[(3-methylphenoxy)acetyl]amino}propyl)acetamide

Cat. No.: B319617
M. Wt: 370.4 g/mol
InChI Key: LCYBAGLCYZCKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide]: is a synthetic organic compound with the molecular formula C21H26N2O4 and a molecular weight of 370.44 g/mol . This compound is characterized by its unique structure, which includes two acetamide groups connected by a 1,3-propanediyl bridge and substituted with 3-methylphenoxy groups.

Preparation Methods

The synthesis of N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] typically involves the reaction of 3-methylphenoxyacetic acid with 1,3-diaminopropane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Chemical Reactions Analysis

N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] can undergo various chemical reactions, including:

Scientific Research Applications

N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] can be compared with similar compounds such as:

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[3-[[2-(3-methylphenoxy)acetyl]amino]propyl]acetamide

InChI

InChI=1S/C21H26N2O4/c1-16-6-3-8-18(12-16)26-14-20(24)22-10-5-11-23-21(25)15-27-19-9-4-7-17(2)13-19/h3-4,6-9,12-13H,5,10-11,14-15H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

LCYBAGLCYZCKAA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)COC2=CC=CC(=C2)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)COC2=CC=CC(=C2)C

Origin of Product

United States

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